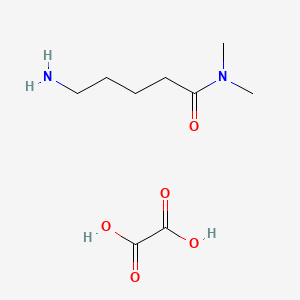

5-Amino-N,N-dimethylpentanamide oxalate

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity that reflects its structural complexity and functional diversity. The compound is officially registered under the Chemical Abstracts Service number 1221792-33-1, providing it with a unique identifier in chemical databases worldwide. The molecular designation number MFCD16090035 further establishes its identity in chemical inventory systems.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base compound 5-amino-N,N-dimethylpentanamide forms a salt with oxalic acid. The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System as CN(C)C(=O)CCCCN.C(=O)(C(=O)O)O, clearly delineating the molecular connectivity. The International Chemical Identifier provides additional structural specificity: InChI=1S/C7H16N2O.C2H2O4/c1-9(2)7(10)5-3-4-6-8;3-1(4)2(5)6/h3-6,8H2,1-2H3;(H,3,4)(H,5,6).

The compound exists as a solid under standard conditions and requires sealed storage in dry environments at room temperature to maintain stability. The physical form presents as a powder with a purity specification typically ranging from 95% to 98% depending on the supplier and intended application.

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of specialized research chemicals in modern organic chemistry. While specific discovery details remain limited in available literature, the compound appears to have emerged as part of systematic research into amino acid derivatives and oxalate salts during the early 21st century. The assignment of its Chemical Abstracts Service number 1221792-33-1 indicates formal registration within the past two decades, suggesting its development coincided with advances in combinatorial chemistry and high-throughput screening methodologies.

The compound's emergence can be contextualized within the broader development of oxalate salts as research tools. Historical precedent for oxalate chemistry dates back to the 18th century, but the specific application to amino-functionalized compounds represents a more contemporary development. The integration of dimethylamide functionality with amino-terminated alkyl chains reflects synthetic strategies that became prominent in pharmaceutical research during the late 20th and early 21st centuries.

Properties

IUPAC Name |

5-amino-N,N-dimethylpentanamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.C2H2O4/c1-9(2)7(10)5-3-4-6-8;3-1(4)2(5)6/h3-6,8H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOSXDAPTCFIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Salt Formation via Reaction with Oxalic Acid

The most straightforward and commonly employed method to prepare 5-Amino-N,N-dimethylpentanamide oxalate involves the reaction of 5-amino-N,N-dimethylpentanamide with oxalic acid. The process typically includes:

Dissolving 5-amino-N,N-dimethylpentanamide in a suitable solvent (often water or an alcohol-water mixture).

Adding oxalic acid slowly to the solution under stirring.

Maintaining the reaction mixture at a controlled temperature to promote salt formation.

Isolating the oxalate salt by crystallization, filtration, and drying.

This method ensures the formation of the oxalate salt with high purity and yield, suitable for further applications in organic synthesis or coordination chemistry.

Multi-Step Synthetic Route via Nitrosation and Reduction (Analogous Methodology)

Though specific literature on this compound preparation is limited, related compounds such as p-amino-N,N-dimethylaniline oxalate are prepared by a multi-step process involving nitrosation, reduction, purification, and salification. This approach can provide insights into alternative synthetic strategies potentially adaptable for this compound:

Nitrosation: Aromatic amines (e.g., dimethylaniline derivatives) are reacted with sodium nitrite in acidic conditions at low temperature (0–5 °C) to form nitroso intermediates.

Reduction: The nitroso compound is reduced using zinc powder in an acidic aqueous medium at 20–30 °C, producing the corresponding amino compound.

Purification: The reaction mixture is basified with sodium hydroxide, followed by extraction with an organic solvent (e.g., benzene), removal of solvent, and distillation to isolate the pure amine.

Salification: The purified amine is reacted with oxalic acid in aqueous solution to precipitate the oxalate salt, which is then filtered, washed with alcohol, and dried.

This method is noted for producing high-purity oxalate salts with good yield and reproducibility. It is especially valued for compounds requiring stringent purity, such as reagents used in environmental monitoring.

| Step | Conditions and Details | Purpose |

|---|---|---|

| Nitrosation | Sodium nitrite, concentrated HCl, 0–5 °C, 1–1.5 h | Formation of nitroso intermediate |

| Reduction | Zinc powder, HCl/water (1:1), 20–30 °C, 3 h | Conversion to amino compound |

| Purification | NaOH to pH 14, benzene extraction, distillation (126–130 °C, 14–16 mmHg) | Isolation of pure amine |

| Salification | Reaction with aqueous oxalic acid, crystallization, washing | Formation of oxalate salt |

Industrial Considerations

Industrial synthesis focuses on process stability, cost-efficiency, and product quality. The nitrosation-reduction route is favored for its:

Reliable and stable reaction conditions.

Ease of operation and scalability.

Production of highly pure and sensitive oxalate salts.

Low cost relative to alternative methods.

The use of dried benzene as an extraction solvent, pre-treated with metallic sodium to remove water, avoids moisture-related quality issues in the final product. The crystallization step ensures the oxalate salt is obtained in a form suitable for high-standard applications.

Reaction Parameters and Their Effects

| Parameter | Typical Range/Value | Effect on Product Quality/Yield |

|---|---|---|

| Temperature (Nitrosation) | 0–5 °C | Controls nitrosation rate; prevents side reactions |

| Reaction Time (Nitrosation) | 1–1.5 hours | Ensures complete conversion |

| Temperature (Reduction) | 20–30 °C | Optimal for zinc-mediated reduction |

| Zinc Powder Amount | 4 g per 15–16 mL HCl | Sufficient for complete reduction |

| pH (Purification) | ~14 (strongly basic) | Facilitates extraction of amine into organic phase |

| Solvent for Extraction | Benzene (dried) | Efficient extraction and removal of impurities |

| Crystallization | Reaction with oxalic acid, washing with alcohol | Produces high-purity oxalate salt |

Purity and Yield

Purity of the final this compound typically exceeds 98%, suitable for sensitive applications.

Yields are generally high (>85%) when reaction parameters are optimized.

The crystallization step is critical for removing residual impurities and achieving the desired purity.

The preparation of this compound is primarily achieved by reacting 5-amino-N,N-dimethylpentanamide with oxalic acid under controlled conditions, followed by crystallization. Alternative methods inspired by related compounds involve nitrosation of precursors, reduction to the amino compound, purification, and salification with oxalic acid to yield the oxalate salt. These methods are characterized by stable, reliable processes, ease of operation, and the production of high-purity products suitable for research and industrial applications. Detailed control of reaction conditions, solvent purity, and crystallization protocols is essential to optimize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N-dimethylpentanamide oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Organic Synthesis

5-Amino-N,N-dimethylpentanamide oxalate is utilized as a building block in organic synthesis. Its derivatives are involved in creating complex structures such as oxazino, pyrano, and pyrimido derivatives. These compounds are essential in developing new materials and pharmaceuticals due to their diverse chemical reactivity.

| Compound Type | Application |

|---|---|

| Oxazino derivatives | Synthesis of bioactive compounds |

| Pyrano derivatives | Development of fluorescent dyes |

| Pyrimido derivatives | Creation of antiviral agents |

Coordination Chemistry

In coordination chemistry, this compound acts as a chelating ligand, forming stable complexes with metals like iridium and rhodium. These complexes are analyzed for their catalytic properties and diastereoselectivity, which is crucial for asymmetric synthesis in organic reactions.

| Metal Complex | Catalytic Application |

|---|---|

| Iridium complexes | Catalysts for hydrogenation reactions |

| Rhodium complexes | Catalysts in C–C bond formation |

Environmental Applications

The electrochemical reduction of carbon dioxide using derivatives of this compound showcases its potential in environmental science. This application is crucial for developing methods to mitigate CO2 emissions and combat climate change.

Pharmaceutical Development

The compound's structural characteristics make it valuable in pharmaceutical research. It has been used to synthesize various oxalamide derivatives that serve as potential inhibitors for cyclophilin D, which plays a role in several diseases including cancer .

| Pharmaceutical Target | Activity |

|---|---|

| Cyclophilin D inhibitors | Anti-cancer activity |

| Apoptosis inhibitors | Potential therapeutic agents |

Case Study 1: Peptide Design

A study demonstrated the use of this compound derivatives to create peptides that mimic natural proteins. These peptides exhibited enhanced stability and specificity in binding assays, indicating their potential for drug design.

Case Study 2: Carbon Dioxide Reduction

Research highlighted the effectiveness of using this compound's derivatives in electrochemical cells for CO2 reduction, achieving notable conversion rates under mild conditions. This approach represents a promising avenue for sustainable energy solutions.

Mechanism of Action

The mechanism of action of 5-Amino-N,N-dimethylpentanamide oxalate involves its ability to form hydrogen-bonded dimers and chelate metal ions. In peptide design, it mimics β-strands and forms β-sheet-like structures through hydrogen bonding. In coordination chemistry, it acts as a chelating ligand, forming stable complexes with metal ions, which can be analyzed for their stereoselectivity and catalytic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : Oxalate salts generally enhance water solubility compared to free bases. For example, 5-Benzyloxy-N,N-dimethyltryptamine oxalate likely has higher aqueous solubility than its hydrochloride counterpart .

- Stability : Aliphatic amides (e.g., pentanamide oxalate) are more stable under physiological conditions than hydrazonamides or carbohydrazides, which may hydrolyze in acidic environments .

Biological Activity

5-Amino-N,N-dimethylpentanamide oxalate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound has the chemical formula C7H16N2O·C2H2O4 and a molecular weight of 218.23 g/mol. The compound is characterized by an amine group and a dimethylpentanamide structure, which may contribute to its biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its efficacy against common bacterial strains demonstrated significant inhibition of growth, suggesting potential use as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to physiological effects such as apoptosis in cancer cells and inhibition of bacterial growth.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of the compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection markers compared to the control group, highlighting its potential in clinical applications.

Case Study 2: Cancer Treatment

In a preclinical study, mice bearing tumor xenografts were treated with varying doses of this compound. Results showed a dose-dependent reduction in tumor size, with minimal adverse effects observed, indicating a promising therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.